molecular formula C9H15NO4 B12839821 2-Azaspiro[3.4]octane oxalate

2-Azaspiro[3.4]octane oxalate

Cat. No.: B12839821
M. Wt: 201.22 g/mol
InChI Key: AMKADILYCOGNCN-UHFFFAOYSA-N
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Description

2-Azaspiro[34]octane oxalate is a heterocyclic compound characterized by a spiro-connected azetidine and oxetane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.4]octane involves several strategies, primarily focusing on the annulation of cyclopentane and four-membered rings. Three successful synthetic routes have been developed:

Industrial Production Methods

While specific industrial production methods for 2-Azaspiro[3.4]octane oxalate are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.4]octane oxalate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Azaspiro[3.4]octane oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.4]octane oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.4]octane oxalate stands out due to its specific spiro-connected ring system, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-azaspiro[3.4]octane;oxalic acid

InChI

InChI=1S/C7H13N.C2H2O4/c1-2-4-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

AMKADILYCOGNCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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